molecular formula C17H14F3NO5 B2932271 ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate CAS No. 400086-33-1

ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate

Cat. No.: B2932271
CAS No.: 400086-33-1
M. Wt: 369.296
InChI Key: XNFKJUVCQMUGFF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate (CAS: 339009-32-4) is a pyran-based heterocyclic compound with the molecular formula C₂₂H₁₉F₃N₂O₅ (derived from related analogs in ). Its structure features a 2H-pyran core substituted with a trifluoromethyl group at position 6, an ethyl carboxylate at position 5, and a 4-methylbenzoylamino moiety at position 3 (). Key physical properties include a melting point of 186–188°C, a predicted boiling point of 594.4±50.0°C, and a density of 1.29±0.1 g/cm³ (). The compound’s pKa is estimated at 9.61±0.20, indicating moderate basicity influenced by the electron-withdrawing trifluoromethyl group ().

For example, related pyran-5-carboxylates are prepared using ethyl cyanoacetate or malononitrile under reflux with triethylamine in 1,4-dioxane ().

Properties

IUPAC Name

ethyl 5-[(4-methylbenzoyl)amino]-6-oxo-2-(trifluoromethyl)pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO5/c1-3-25-15(23)11-8-12(16(24)26-13(11)17(18,19)20)21-14(22)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFKJUVCQMUGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=C(C=C2)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate is a compound of significant interest due to its complex molecular structure and potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14F3N O5, with a molecular weight of approximately 369.29 g/mol. The compound features a pyran ring with a trifluoromethyl group, which enhances its lipophilicity and may affect its interaction with biological targets.

Property Value
Molecular FormulaC17H14F3N O5
Molecular Weight369.29 g/mol
Physical FormSolid
Purity≥90%

Synthesis

The synthesis of this compound can be achieved through various methods, including reactions involving hippuric acid. Precise control over reaction conditions such as temperature and solvent choice is crucial for optimizing yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to confirm the structure of the synthesized compounds.

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The trifluoromethyl group enhances membrane permeability, potentially increasing binding affinity to biological targets. This compound may modulate signaling pathways or inhibit enzymes involved in metabolic processes.

Enzyme Inhibition

Compounds within the same chemical class have been evaluated for their ability to inhibit various enzymes. The presence of functional groups in this compound may allow it to interact with enzymes through hydrogen bonding or ionic interactions, leading to altered enzyme activity. Further studies are necessary to elucidate specific enzyme targets.

Case Studies

  • Antitumor Studies : A series of pyran derivatives were tested for their anti-tumor properties, demonstrating significant cytotoxic effects against various cancer cell lines. One study highlighted a compound with an IC50 value of 5.4 μM against HeLa cells, suggesting that similar derivatives might exhibit comparable activities .
  • Mechanistic Insights : Research on structurally related compounds has revealed insights into their mechanisms of action, including modulation of apoptotic pathways and inhibition of cell cycle progression in cancer cells . These findings can provide a framework for understanding the potential biological activities of this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyran-5-carboxylate Derivatives

Compound Name (CAS) Substituents at Position 3 Substituents at Position 6 Key Functional Groups Molecular Weight (g/mol) Melting Point (°C)
Target Compound (339009-32-4) 4-Methylbenzoylamino Trifluoromethyl Ethyl carboxylate, 2-oxo 377.39 (C₂₂H₁₉F₃N₂O₅) 186–188
Ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate (400081-64-3) Benzamido Trifluoromethyl Ethyl carboxylate, 2-oxo 355.27 (C₁₆H₁₂F₃NO₅) Not reported
Ethyl 3-[(4-methoxybenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate (N/A) 4-Methoxybenzoylamino Phenyl Ethyl carboxylate, 2-oxo ~383.38 (C₂₂H₁₉NO₆) Not reported
Ethyl 4-hydroxy-6-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-2H-pyran-5-carboxylate (N/A) 3-(Trifluoromethyl)phenyl Methyl Hydroxyl, ethyl carboxylate 370.31 (C₁₇H₁₃F₃O₅) Not reported
Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate (N/A) Amino, cyano Bis(4-methylphenyl) Ethyl carboxylate 404.45 (C₂₄H₂₄N₂O₃) Not reported

Key Observations:

Substituent Effects on Reactivity and Stability The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to phenyl or methyl substituents (e.g., in and ) .

Synthetic Methodologies Compounds with electron-withdrawing groups (e.g., trifluoromethyl) often require harsher conditions, such as reflux in 1,4-dioxane with triethylamine (). Derivatives with amino or cyano groups (e.g., ) are synthesized via multicomponent reactions in aqueous media, highlighting divergent synthetic pathways.

Physicochemical Properties

  • The target compound’s higher melting point (186–188°C) compared to analogs with flexible substituents (e.g., methoxy or benzamido groups) suggests stronger intermolecular forces due to its rigid 4-methylbenzoyl moiety .
  • The predicted pKa (9.61) aligns with the electron-withdrawing trifluoromethyl group reducing basicity at the pyran oxygen.

Applications and Commercial Availability The target compound and its benzamido analog (CAS 400081-64-3) are listed as discontinued products in commercial catalogs, possibly due to challenges in large-scale synthesis or stability issues (). Pyran derivatives with amino or cyano groups (e.g., ) are prioritized in drug discovery for their bioactivity, while trifluoromethyl-substituted analogs are explored for pesticidal applications .

Research Findings and Trends

  • Hydrogen Bonding and Crystallography: The target compound’s 4-methylbenzoylamino group likely participates in N–H···O hydrogen bonds, influencing crystal structure and solubility (). Software like SHELXL () is critical for resolving such interactions.
  • Trends in Fluorinated Compounds : The trifluoromethyl group’s prevalence in agrochemicals (e.g., ) underscores its role in enhancing target compound bioactivity and environmental persistence.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate?

Answer:
The compound is typically synthesized via multi-step protocols involving:

  • Condensation reactions : Similar pyran derivatives are synthesized using the Biginelli reaction, which involves one-pot condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives under acidic conditions (e.g., HCl or Lewis acids) .
  • Functional group modifications : Post-condensation steps may include trifluoromethylation via electrophilic substitution or nucleophilic addition using reagents like CF3Cu .
  • Amide coupling : The 4-methylbenzoyl group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the amine intermediate and 4-methylbenzoyl chloride .
    Key parameters include solvent selection (e.g., ethanol or DMF), temperature control (reflux for cyclization), and catalyst optimization (e.g., p-TsOH for improved yields) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (in CDCl3 or DMSO-d6) identify proton environments, with characteristic peaks for the trifluoromethyl group (~δ 120-125 ppm in <sup>19</sup>F NMR) and the pyran-2-one carbonyl (δ ~165-170 ppm in <sup>13</sup>C NMR) .
  • X-ray crystallography : Single-crystal analysis confirms molecular geometry, hydrogen bonding (e.g., N–H···O interactions), and dihedral angles between aromatic rings, as demonstrated for structurally analogous pyrimidine derivatives .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]<sup>+</sup>) and fragmentation patterns .

Advanced: How can computational chemistry optimize reaction pathways for derivatives of this compound?

Answer:

  • Reaction path search : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and energy barriers for cyclization steps, guiding solvent and catalyst selection .
  • Machine learning : Algorithms trained on reaction databases (e.g., USPTO) propose optimal conditions (e.g., temperature, stoichiometry) by correlating descriptors like electrophilicity indices with yield data .
  • Molecular docking : For bioactive derivatives, docking studies (e.g., AutoDock Vina) model interactions with target proteins, prioritizing synthetic targets with high binding affinities .

Advanced: How can contradictory NMR data for this compound be resolved?

Answer:

  • Dynamic effects : Variable-temperature NMR (e.g., 25°C to −60°C) resolves signal splitting caused by rotational barriers in the amide group or trifluoromethyl rotation .
  • Solvent screening : Deuterated solvents with varying polarities (e.g., CDCl3 vs. DMSO-d6) stabilize specific conformers, clarifying peak assignments .
  • Cross-validation : Correlate NMR data with X-ray crystallography to confirm bond lengths and angles, resolving ambiguities in stereochemistry .

Advanced: What strategies improve yield in the cyclization step of the synthesis?

Answer:

  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) versus Lewis acids (e.g., FeCl3) to enhance cyclization efficiency, as shown for analogous pyrimidine syntheses .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve yields by 15–20% through controlled dielectric heating .
  • Solvent optimization : High-boiling solvents (e.g., toluene) facilitate azeotropic removal of water, shifting equilibrium toward product formation .

Basic: What stability considerations are critical for storing this compound?

Answer:

  • Light sensitivity : Store in amber vials under inert gas (N2 or Ar) to prevent photodegradation of the pyran-2-one ring .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester or amide groups .
  • Temperature : Long-term storage at −20°C minimizes thermal decomposition, with periodic HPLC purity checks (≥95% by area normalization) .

Advanced: How are regioselectivity challenges addressed during trifluoromethylation?

Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer trifluoromethylation to the pyran C-6 position .
  • Electrophilic reagents : Use Umemoto’s reagent (trifluoromethyl sulfonium salts) for selective C–CF3 bond formation under mild conditions .
  • Computational modeling : DFT-based Fukui function analysis identifies electrophilic hotspots, predicting regioselectivity before experimental trials .

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